Cas no 2229307-55-3 (methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate)

methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate
- 2229307-55-3
- EN300-1740708
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- インチ: 1S/C9H11N3O2/c1-6(4-10)8-7(9(13)14-3)5-11-12(8)2/h5-6H,1-3H3
- InChIKey: NGCGGGIUOLZASB-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=NN(C)C=1C(C#N)C)=O
計算された属性
- 精确分子量: 193.085126602g/mol
- 同位素质量: 193.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 271
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 67.9Ų
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1740708-1.0g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229307-55-3 | 1g |
$1887.0 | 2023-06-03 | ||
Enamine | EN300-1740708-5.0g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229307-55-3 | 5g |
$5470.0 | 2023-06-03 | ||
Enamine | EN300-1740708-5g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229307-55-3 | 5g |
$5470.0 | 2023-09-20 | ||
Enamine | EN300-1740708-10g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229307-55-3 | 10g |
$8110.0 | 2023-09-20 | ||
Enamine | EN300-1740708-1g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229307-55-3 | 1g |
$1887.0 | 2023-09-20 | ||
Enamine | EN300-1740708-2.5g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229307-55-3 | 2.5g |
$3696.0 | 2023-09-20 | ||
Enamine | EN300-1740708-0.1g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229307-55-3 | 0.1g |
$1660.0 | 2023-09-20 | ||
Enamine | EN300-1740708-0.5g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229307-55-3 | 0.5g |
$1811.0 | 2023-09-20 | ||
Enamine | EN300-1740708-0.05g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229307-55-3 | 0.05g |
$1584.0 | 2023-09-20 | ||
Enamine | EN300-1740708-0.25g |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229307-55-3 | 0.25g |
$1735.0 | 2023-09-20 |
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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3. Back matter
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylateに関する追加情報
Comprehensive Overview of Methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 2229307-55-3)
Methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 2229307-55-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative is characterized by its unique molecular structure, featuring a cyanoethyl group and a methyl ester functionality, which contribute to its versatility in synthetic applications. Researchers are increasingly exploring its potential as a building block for drug discovery and crop protection agents, aligning with the growing demand for sustainable and efficient chemical solutions.
The compound's CAS number 2229307-55-3 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in global supply chains. Its molecular formula and structural features make it a subject of interest in computational chemistry studies, particularly in QSAR modeling and molecular docking simulations. These applications are highly relevant to current trends in AI-driven drug design, where researchers leverage machine learning to predict compound behavior and optimize molecular interactions.
In the context of green chemistry, methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate is being evaluated for its compatibility with biocatalysis and solvent-free synthesis methods. This aligns with the industry's shift toward eco-friendly manufacturing processes, a topic frequently searched in academic and industrial forums. The compound's stability under mild conditions further enhances its appeal for scalable production, addressing key challenges in process chemistry.
Another area of exploration involves the compound's role in heterocyclic chemistry, where it serves as a precursor for functionalized pyrazoles. These derivatives are pivotal in developing new therapeutic agents targeting inflammation and metabolic disorders—topics trending in biomedical research. Its cyano group offers a handle for further structural diversification, making it a valuable tool for medicinal chemists.
From a commercial perspective, suppliers of CAS 2229307-55-3 emphasize its high purity (>98%) and consistent batch-to-batch reproducibility, which are critical for GMP compliance in pharmaceutical applications. Discussions in industry forums often highlight the need for reliable custom synthesis services for such niche compounds, reflecting broader market demands for tailored chemical solutions.
Recent patent analyses reveal innovative applications of this pyrazole carboxylate in electronic materials, particularly as a component in organic semiconductors. This unexpected utility connects to the booming interest in flexible electronics and wearable technologies, demonstrating the compound's cross-disciplinary relevance. Such findings frequently appear in materials science literature and technology newsletters.
Quality control protocols for methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involve advanced HPLC-MS characterization, a topic widely searched by analytical chemists. The compound's chromatographic behavior and mass spectral fingerprints are well-documented in technical databases, facilitating its adoption in method development workflows. These details are particularly valuable for laboratories implementing ICH guidelines for impurity profiling.
In academic settings, this compound features prominently in advanced organic chemistry curricula as a case study for multistep synthesis and protective group strategies. Educational resources highlighting its retrosynthetic analysis receive substantial engagement from chemistry students and instructors, based on analytics from e-learning platforms. The molecule's balanced complexity makes it ideal for teaching modern synthetic techniques.
Looking ahead, the scientific community anticipates expanded applications of CAS 2229307-55-3 in bioconjugation chemistry, where its ester moiety could enable novel prodrug designs. This prospect resonates with current searches about targeted drug delivery systems, particularly in cancer therapeutics. The compound's structure-activity relationships continue to be a focus of peer-reviewed publications, with citation rates reflecting sustained scholarly interest.
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